molecular formula C15H16N2O3S2 B488537 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 497942-84-4

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B488537
CAS RN: 497942-84-4
M. Wt: 336.4g/mol
InChI Key: WWAWGNQOMXFTNL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce pain and inflammation in various animal models of inflammatory diseases. It has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole in lab experiments is its low toxicity profile and well-tolerated nature in animal models. This makes it a potentially useful compound for further study in vivo. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several potential future directions for the study of 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. One direction is the further optimization of the synthesis method to improve the yield and purity of the product. Another direction is the study of the compound's potential use in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's potential use as a building block for the synthesis of novel materials and polymers should be further explored. Finally, the compound's potential use as a pesticide in agricultural chemistry should be further studied.

Synthesis Methods

The synthesis method for 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxyphenylhydrazine, methylsulfonyl chloride, and 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile at a temperature of around 80°C. The yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agricultural chemistry, this compound has been studied for its potential use as a pesticide.

properties

IUPAC Name

5-(4-methoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-20-12-7-5-11(6-8-12)13-10-14(15-4-3-9-21-15)17(16-13)22(2,18)19/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAWGNQOMXFTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

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